2-Iodo-2'-thiomethylbenzophenone
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Description
“2-Iodo-2’-thiomethylbenzophenone” is a chemical compound with the molecular formula C14H11IOS and a molecular weight of 354.21 . It is also known by its IUPAC name, (2-iodophenyl)[2-(methylsulfanyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “2-Iodo-2’-thiomethylbenzophenone” is 1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 . This indicates that the compound consists of an iodophenyl group and a methylsulfanylphenyl group connected by a methanone bridge .Physical and Chemical Properties Analysis
“2-Iodo-2’-thiomethylbenzophenone” has a molecular weight of 354.21 .Scientific Research Applications
Electrophilic Cyclization in Organic Synthesis
The synthesis of functionalized heterocycles, like 2,3-dihydroselenophenes and selenophene derivatives, involves electrophilic cyclization using electrophiles such as iodine. This process, utilizing compounds like 2-Iodo-2'-thiomethylbenzophenone, is crucial in organic synthesis for producing cyclized products with high efficiency under mild conditions (Schumacher et al., 2010).
Applications in Polyvalent Iodine Chemistry
Polyvalent iodine compounds, including those related to this compound, are significant in organic synthesis. Their oxidizing properties, combined with environmental friendliness and commercial availability, make them valuable for various oxidative transformations in complex organic molecules (Zhdankin & Stang, 2008).
Dearomatization of Phenols and Anilines
In the field of synthetic chemistry, the treatment of phenols and anilines with λ3- and λ5-iodane compounds, related to this compound, leads to regioselective dearomatization. This methodology is crucial for producing ortho-quinol imines and cyclohexa-2,4-dienone derivatives (Quideau et al., 2005).
Chemoselectivity in Ruthenium-Catalyzed Cyclization
Ruthenium-catalyzed cyclization, utilizing compounds like this compound, demonstrates solvent-dependent chemoselectivity. This process is important for efficiently producing diverse chemical structures under varying conditions (Lin et al., 2005).
Formation of N-Heterocyclic Carbenes
This compound-related compounds are involved in the formation of N-heterocyclic carbenes through tautomerization of mesomeric betaines. This process is significant for creating cyclic boron adducts and palladium complexes, which are valuable in organic and medicinal chemistry (Liu et al., 2016).
Properties
IUPAC Name |
(2-iodophenyl)-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCOGDUTRTLLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641534 |
Source
|
Record name | (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-51-8 |
Source
|
Record name | (2-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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